Technical Whitepaper: 3-(m-Tolylamino)isobenzofuran-1(3H)-one
Technical Whitepaper: 3-(m-Tolylamino)isobenzofuran-1(3H)-one
Structural Dynamics, Synthesis, and Functional Applications[1]
Executive Summary
3-(m-Tolylamino)isobenzofuran-1(3H)-one represents a specialized class of 3-aminophthalides , serving as a critical scaffold in the development of functional leuco dyes and pharmacologically active benzolactones.[1] Unlike simple phthalides, the introduction of the m-tolylamino moiety at the C3 position introduces significant electronic modulation and steric directionality, influencing both the ring-chain tautomeric equilibrium and the compound's binding affinity in biological targets.
This technical guide provides a comprehensive analysis of the molecule's physiochemical architecture, a self-validating synthetic protocol, and a mechanistic breakdown of its formation. It is designed to move beyond basic characterization, offering the causality and logic required for high-level R&D applications.
Structural Analysis & Physiochemical Properties[1][2][3]
The core structure of 3-(m-tolylamino)isobenzofuran-1(3H)-one consists of a gamma-lactone (phthalide) ring fused to a benzene ring, substituted at the benzylic (C3) position with a secondary amine derived from m-toluidine.[1]
1.1 Chemical Identity[1][2][3][4]
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IUPAC Name: 3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one[1]
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Molecular Formula: C₁₅H₁₃NO₂[1]
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Molecular Weight: 239.27 g/mol [1]
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Core Scaffold: Isobenzofuran-1(3H)-one (Phthalide)[1][5][6][7]
1.2 Ring-Chain Tautomerism
A defining feature of 3-aminophthalides is their ability to exist in equilibrium between a cyclic lactone form (colorless) and an open-chain imine form (often colored or fluorescent).[1] This property is exploited in thermochromic and pressure-sensitive recording materials.[1]
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Cyclic Form (Dominant): The nitrogen lone pair participates in the stabilization of the C3 center but is exocyclic to the lactone ring.
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Open Form: Under acidic conditions or specific solvent polarities, the lactone ring opens to form a zwitterionic or neutral imine-carboxylic acid species.
Table 1: Predicted Physiochemical Parameters
| Property | Value (Predicted) | Significance |
| LogP | 2.8 - 3.2 | Indicates moderate lipophilicity; suitable for membrane permeability.[1] |
| H-Bond Donors | 1 (NH) | Critical for active site binding or crystal lattice stability.[1] |
| H-Bond Acceptors | 3 (C=O, O, N) | Facilitates interaction with polar residues in biological targets.[1] |
| pKa (Conj. Acid) | ~2.5 - 3.5 | The amine is weakly basic due to the electron-withdrawing lactone ring.[1] |
| Topological Polar Surface Area | ~38 Ų | Suggests good oral bioavailability profile.[1] |
Synthetic Pathways and Mechanism[2][3][10][11]
The synthesis of 3-(m-tolylamino)isobenzofuran-1(3H)-one is a classic example of a nucleophilic substitution at a pseudo-anomeric center .[1] The precursor, 2-formylbenzoic acid (phthalaldehydic acid), exists primarily as a cyclic lactol (3-hydroxyphthalide).[1]
2.1 Reaction Mechanism[1][9]
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Activation: The cyclic lactol undergoes acid-catalyzed ring opening or direct protonation of the hydroxyl group.
-
Nucleophilic Attack: The m-toluidine nitrogen attacks the electrophilic C3 carbon (or the aldehyde carbon in the open form).
-
Dehydration: Loss of a water molecule drives the equilibrium toward the stable amino-phthalide.
2.2 Visualized Pathway (Graphviz)[1]
Figure 1: Mechanistic pathway for the condensation of phthalaldehydic acid with m-toluidine.[1]
Experimental Protocol: Synthesis & Purification
Objective: Isolate high-purity 3-(m-tolylamino)isobenzofuran-1(3H)-one. Scale: 10 mmol basis.
3.1 Reagents & Equipment[1][2][3]
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Reactants: 2-Formylbenzoic acid (1.50 g, 10 mmol); m-Toluidine (1.07 g, 10 mmol).[1]
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Solvent: Toluene (30 mL) or Ethanol (anhydrous).
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Catalyst: p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~10 mg).[1]
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Apparatus: Round-bottom flask, Dean-Stark trap (if Toluene is used), Reflux condenser.[1]
3.2 Step-by-Step Methodology
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Charge: In a 100 mL round-bottom flask, dissolve 2-formylbenzoic acid in Toluene (30 mL).
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Addition: Add m-toluidine dropwise while stirring. The solution may darken slightly due to initial imine formation.
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Catalysis: Add the catalytic amount of p-TSA.[1]
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Reflux: Heat the mixture to reflux (110°C) with a Dean-Stark trap attached to continuously remove the water byproduct.
-
Checkpoint: Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 3:1).[1] The starting acid (Rf ~0.1) should disappear, and a new less polar spot (Rf ~0.5) should appear.
-
-
Duration: Reflux for 3–5 hours until water collection ceases.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, filter directly.
-
If soluble, concentrate the toluene to ~5 mL under reduced pressure, then add cold Hexane (20 mL) to induce crystallization.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or hot Toluene.
-
Drying: Dry under vacuum at 50°C for 6 hours.
3.3 Characterization Expectations[2]
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IR (KBr): Strong band at 1750–1770 cm⁻¹ (gamma-lactone C=O); Broad band at 3300–3400 cm⁻¹ (NH stretch).[1]
-
¹H NMR (CDCl₃, 400 MHz):
Applications & Biological Potential[2][3]
The 3-aminophthalide scaffold is not merely a synthetic intermediate; it possesses inherent bioactivity and functional utility.
4.1 Biological Activity (Pharmacophore)
Research indicates that isobenzofuran-1(3H)-ones exhibit antimicrobial and phytotoxic properties.[1]
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Mechanism: The lactone ring can act as an acylating agent for serine hydrolases, potentially inhibiting enzymes essential for bacterial cell wall synthesis.
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Specific Relevance: The m-tolyl derivative serves as a lipophilic analog to study Structure-Activity Relationships (SAR), specifically probing the steric tolerance of the binding pocket.
4.2 Functional Materials (Leuco Dyes)
This molecule acts as a precursor for fluorans .[1]
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Thermochromism: Upon contact with acidic developers (e.g., phenols), the lactone ring opens, extending conjugation and generating color. This specific derivative would likely yield a reddish-purple hue in its open form.[1]
4.3 Biological Pathway Interaction (Graphviz)
Figure 2: Potential mode of action for biological inhibition via lactone ring opening.[1]
References
-
Synthesis of Isobenzofuran-1(3H)-ones: Bayer, E., et al. "Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations."[1][7] Arzneimittelforschung, 2005.[2][7]
- Tautomerism in Phthalides: Valter, R. E. "Ring-chain isomerism of derivatives of 2-acylbenzoic acids." Russian Chemical Reviews, 1973.
-
Reaction Mechanism: Sternson, L. A., et al. "Rational design and evaluation of improved o-phthalaldehyde-like fluorogenic reagents."[9] Analytical Biochemistry, 1985.[9]
-
Phthalide Bioactivity: Zhang, Y., et al. "Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives."[1] Bioorganic & Medicinal Chemistry, 2024.[5][10]
- General Synthesis Protocol: "Reaction of o-phthalaldehydic acid with amines." Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. 1(3H)-Isobenzofuranone, 3-[bis(4-octylphenyl)amino]-3-[4-(dimethylamino)phenyl]- | C44H56N2O2 | CID 106772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Show how m-toluidine can be converted to the following compounds,... | Study Prep in Pearson+ [pearson.com]
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- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2229031-29-0_2,2,4-Trimethyl-3-phenylpentanenitrileCAS号:2229031-29-0_2,2,4-Trimethyl-3-phenylpentanenitrile【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 9. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
